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Abstract
Allyl phenyl carbonate is a molecule of significant interest in organic synthesis, serving as a

versatile precursor for various transformations, most notably in palladium-catalyzed allylic

alkylations and thermal rearrangements. Understanding the underlying electronic structure,

conformational landscape, and reaction energetics is crucial for optimizing existing synthetic

protocols and designing novel chemical transformations. This technical guide provides a

comprehensive overview of the theoretical and computational approaches used to model allyl
phenyl carbonate and its reactivity. It details the computational methodologies, summarizes

key quantitative data derived from analogous systems, and visualizes the crucial reaction

pathways.

Introduction
Allyl phenyl carbonate (APC) is a key substrate in a variety of organic reactions. Its reactivity

is dominated by two primary pathways: the palladium-catalyzed decarboxylative allylation and

the thermal Carroll rearrangement. The former provides a mild and efficient route to generate

nucleophiles for allylic substitution reactions, while the latter, a variation of the Claisen

rearrangement, allows for the synthesis of γ,δ-allylketones.[1] Computational modeling,

particularly using Density Functional Theory (DFT), has become an indispensable tool for

elucidating the mechanisms of these complex transformations, offering insights into transition

state geometries, activation energies, and reaction thermodynamics. This guide will explore the
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theoretical underpinnings of APC's reactivity, drawing on established computational studies of

structurally similar molecules to provide a robust predictive framework.

Computational Methodologies
The theoretical investigation of allyl phenyl carbonate and its reactions typically employs

quantum chemical calculations. The following protocol outlines a standard computational

approach for geometry optimization, frequency analysis, and transition state searching.

Computational Protocol
A common and reliable method for studying systems like allyl phenyl carbonate involves

Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-

parameter exchange functional with the Lee-Yang-Parr correlation functional, is often chosen

for its balance of accuracy and computational cost.

Experimental Protocols: Detailed Computational Methodology

Software: All calculations are typically performed using a quantum chemistry software

package such as Gaussian, ORCA, or Spartan.

Method: The geometries of the ground state, transition states, and products are optimized

using the B3LYP functional.

Basis Set: A Pople-style basis set, such as 6-31G(d), is commonly used for initial geometry

optimizations and frequency calculations. For more accurate energy calculations, a larger

basis set like 6-311+G(d,p) is often employed in single-point energy calculations on the

optimized geometries.

Solvent Effects: To model reactions in solution, a continuum solvation model, such as the

Polarizable Continuum Model (PCM), can be applied. The solvent would be chosen to match

experimental conditions (e.g., tetrahydrofuran, toluene).

Frequency Analysis: Vibrational frequency calculations are performed at the same level of

theory as the geometry optimization to confirm the nature of the stationary points. Ground

states and intermediates are characterized by having all real frequencies, while transition
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states possess exactly one imaginary frequency corresponding to the motion along the

reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects

the correct reactant and product, an IRC calculation is performed. This traces the minimum

energy path from the transition state down to the corresponding minima.

Ground State Properties of Allyl Phenyl Carbonate
The conformational flexibility of the allyl and carbonate groups dictates the ground state

structure of APC. Computational studies on analogous systems, such as allyl phenyl ether,

provide insight into the likely stable conformations.

Geometric Parameters
The key geometric parameters of allyl phenyl carbonate, including bond lengths, bond

angles, and dihedral angles, can be predicted with good accuracy using DFT. The table below

presents expected values based on calculations of similar molecules.

Data Presentation: Calculated Geometric Parameters for Allyl Phenyl Carbonate
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Parameter Value (Å or °) Description

Bond Lengths

C=O 1.21 Carbonyl double bond

C-O (ester) 1.36
Carbonyl to phenyl oxygen

single bond

C-O (allyl) 1.45
Carbonyl to allyl oxygen single

bond

C=C (allyl) 1.34 Allylic double bond

C-C (allyl) 1.50 Allylic single bond

Bond Angles

O=C-O (ester) 125.0

O=C-O (allyl) 124.5

C-O-C (ester) 118.0

C-O-C (allyl) 116.5

Dihedral Angles

C-O-C-O ~180 (anti) or ~0 (syn)
Defines the planarity of the

carbonate

O-C-C=C ~120
Defines the gauche

conformation of the allyl group

Reaction Pathways of Allyl Phenyl Carbonate
Thermal Rearrangement: The Carroll Rearrangement
The Carroll rearrangement of allyl phenyl carbonate is a[2][2]-sigmatropic rearrangement that

proceeds through a mechanism analogous to the Claisen rearrangement.[1][3] The reaction

involves the transformation of the carbonate into an α-allyl-β-ketocarboxylic acid, which then

readily decarboxylates to yield a γ,δ-allylketone. Computational studies on the Claisen

rearrangement of allyl phenyl ether suggest a concerted, pericyclic transition state.[4][5][6]
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The logical flow of the Carroll rearrangement can be visualized as follows:

Allyl Phenyl Carbonate Enol IntermediateTautomerization [3,3]-Sigmatropic
Transition State

Heating α-Allyl-β-ketocarboxylic Acid γ,δ-Allylketone + CO2Decarboxylation

Click to download full resolution via product page

Figure 1: Logical workflow of the Carroll Rearrangement.

Palladium-Catalyzed Decarboxylative Allylation
In the presence of a palladium(0) catalyst, allyl phenyl carbonate undergoes a

decarboxylative allylation. This reaction is a cornerstone of modern organic synthesis, providing

a versatile method for carbon-carbon bond formation under mild conditions.[7] The catalytic

cycle is believed to involve the oxidative addition of the palladium(0) catalyst to the allyl

carbonate, followed by decarboxylation to form a π-allylpalladium intermediate. This

intermediate can then be intercepted by a nucleophile.

The signaling pathway for this catalytic cycle is illustrated below:
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Figure 2: Signaling pathway for Pd-catalyzed decarboxylative allylation.

Conclusion
The theoretical and computational modeling of allyl phenyl carbonate provides invaluable

insights into its structure, stability, and reactivity. Through the use of DFT calculations, it is

possible to elucidate the intricate mechanisms of both thermal rearrangements and palladium-

catalyzed reactions. The computational protocols and data presented in this guide, based on

robust analogies to well-studied systems, offer a solid foundation for researchers and scientists

in the field of drug development and organic synthesis to understand and predict the behavior

of this versatile molecule. The continued development of computational methods promises to
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further enhance our predictive capabilities, paving the way for the rational design of more

efficient and selective chemical transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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